molecular formula C19H27N3O2 B14392846 N-(2-{5-Methoxy-1-[(piperidin-1-yl)methyl]-1H-indol-3-yl}ethyl)acetamide CAS No. 88103-52-0

N-(2-{5-Methoxy-1-[(piperidin-1-yl)methyl]-1H-indol-3-yl}ethyl)acetamide

Cat. No.: B14392846
CAS No.: 88103-52-0
M. Wt: 329.4 g/mol
InChI Key: MHGBOAOUHVRSDT-UHFFFAOYSA-N
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Description

N-(2-{5-Methoxy-1-[(piperidin-1-yl)methyl]-1H-indol-3-yl}ethyl)acetamide is a synthetic indole derivative featuring:

  • Piperidin-1-ylmethyl group at position 1, contributing to lipophilicity and modulating pharmacokinetic properties.
  • Ethylacetamide chain at position 3, a common pharmacophore in bioactive molecules, influencing solubility and target binding.

Properties

CAS No.

88103-52-0

Molecular Formula

C19H27N3O2

Molecular Weight

329.4 g/mol

IUPAC Name

N-[2-[5-methoxy-1-(piperidin-1-ylmethyl)indol-3-yl]ethyl]acetamide

InChI

InChI=1S/C19H27N3O2/c1-15(23)20-9-8-16-13-22(14-21-10-4-3-5-11-21)19-7-6-17(24-2)12-18(16)19/h6-7,12-13H,3-5,8-11,14H2,1-2H3,(H,20,23)

InChI Key

MHGBOAOUHVRSDT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=CN(C2=C1C=C(C=C2)OC)CN3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{5-Methoxy-1-[(piperidin-1-yl)methyl]-1H-indol-3-yl}ethyl)acetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Piperidine Substitution: The piperidine moiety is introduced via nucleophilic substitution, where piperidine reacts with a suitable leaving group on the indole ring.

    Acetylation: The final step involves the acetylation of the ethylamine side chain using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the indole ring or the piperidine moiety, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen or the indole nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N-(2-{5-Methoxy-1-[(piperidin-1-yl)methyl]-1H-indol-3-yl}ethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological disorders and cancer.

    Pharmacology: The compound is used to investigate receptor binding and signal transduction pathways.

    Biochemistry: It serves as a probe to study enzyme-substrate interactions and metabolic pathways.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other bioactive molecules.

Mechanism of Action

The mechanism of action of N-(2-{5-Methoxy-1-[(piperidin-1-yl)methyl]-1H-indol-3-yl}ethyl)acetamide involves its interaction with specific molecular targets:

    Receptor Binding: The compound binds to specific receptors in the central nervous system, modulating neurotransmitter release and signal transduction.

    Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways and cellular functions.

    Pathway Modulation: The compound influences various signaling pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Indole Ring

Table 1: Structural and Functional Comparisons
Compound Name / ID Key Substituents Molecular Weight (g/mol) Biological Activity / Stability Insights References
Target Compound 5-OCH₃, 1-(piperidinylmethyl), 3-(ethylacetamide) ~385.5* Underexplored; predicted CNS penetration -
, Compound 2">N-(2-(1H-indol-3-yl)ethyl)acetamide Unsubstituted indole, 3-(ethylacetamide) ~216.3 Natural alkaloid; limited metabolic stability
">N-(2-(5-chloro-1H-indol-3-yl)ethyl)acetamide 5-Cl, 3-(ethylacetamide) ~252.7 Antiproliferative (hypothesized)
">KCH-1521 3-(benzodioxolyloxyacetamide) ~380.4 Talin modulator; anti-angiogenic effects
">LY303870 2-methoxybenzyl, 3-indolyl, piperidinylacetyl ~623.8 Potent NK-1 antagonist (Ki = 0.10–0.15 nM)

*Calculated based on substituents.

Key Observations :

  • Natural vs. Synthetic : The natural analog (, Compound 2) lacks substituents, resulting in lower molecular weight and metabolic instability compared to the target compound’s synthetic modifications .
  • Halogenation : Chlorine at position 5 () may enhance binding to hydrophobic enzyme pockets but reduces solubility .
  • Piperidine Role : Both the target compound and LY303870 () utilize piperidine-derived groups, which enhance receptor affinity and CNS penetration .

Modifications at the 1-Position of Indole

Table 2: 1-Substituted Indole Derivatives
Compound (From ) 1-Substituent Melting Point (°C) Metabolic Stability Insights
5 Triazolylmethyl 205–208 High polarity; improved solubility
6 Thiadiazolylmethyl 151–154 Electron-deficient; resistant to oxidation
7 Cyanomethyl 186–189 Compact; potential CYP450 interactions
8 Tetrazolylmethyl 105–108 Polar; enhanced microsomal stability
Target Compound Piperidinylmethyl N/A Lipophilic; likely CYP3A4 substrate

Key Observations :

  • Polar vs. Lipophilic Groups : Tetrazolylmethyl (Compound 8) and triazolylmethyl (Compound 5) improve aqueous solubility, whereas the target’s piperidinylmethyl group favors membrane permeability .
  • Metabolic Fate: Cyanomethyl (Compound 7) may undergo nitrile hydrolysis, while the piperidinyl group in the target compound is prone to oxidative N-dealkylation, as seen in LY303870 () .

Metabolic Stability and Design Strategies

  • MetaSite Predictions : In , a phenethylamide indole derivative underwent rapid P450-mediated oxidation. Structural optimization via fluorination or pyridinyl substitution shifted metabolism to O-demethylation, improving stability .
  • Target Compound’s Vulnerabilities : The piperidinylmethyl group may undergo oxidation, while the 5-methoxy group could be demethylated. Introducing electron-withdrawing groups (e.g., fluorine) or rigidifying the piperidine ring (e.g., spirostructures) might enhance stability .

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